Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride

Physicochemical_profiling Drug_likeness Hydrazide_series

Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride (CAS 57803-57-3) is a synthetic hydrazide derivative built on a 2,6-dibutoxyisonicotinic acid scaffold, supplied as a hydrochloride salt with molecular formula C₁₆H₂₈ClN₃O₃ and a monoisotopic mass of 345.181915 Da. The compound belongs to a series of 2,6-dialkoxyisonicotinohydrazide analogs distinguished by their hydrazide N-substitution pattern and salt form; the target compound features a geminal 2,2-dimethyl substitution on the terminal hydrazide nitrogen, which eliminates N–H hydrogen-bond donor capacity at that position, a feature predictive of altered solubility, metabolic stability, and target-binding profiles relative to mono-methyl or unsubstituted congeners.

Molecular Formula C16H28ClN3O3
Molecular Weight 345.9 g/mol
CAS No. 57803-57-3
Cat. No. B13756381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride
CAS57803-57-3
Molecular FormulaC16H28ClN3O3
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N[NH+](C)C.[Cl-]
InChIInChI=1S/C16H27N3O3.ClH/c1-5-7-9-21-14-11-13(16(20)18-19(3)4)12-15(17-14)22-10-8-6-2;/h11-12H,5-10H2,1-4H3,(H,18,20);1H
InChIKeyMVXWWXUKRGWSLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride (CAS 57803-57-3): Structural Identity and Core Physicochemical Parameters for Procurement Assessment


Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride (CAS 57803-57-3) is a synthetic hydrazide derivative built on a 2,6-dibutoxyisonicotinic acid scaffold, supplied as a hydrochloride salt with molecular formula C₁₆H₂₈ClN₃O₃ and a monoisotopic mass of 345.181915 Da . The compound belongs to a series of 2,6-dialkoxyisonicotinohydrazide analogs distinguished by their hydrazide N-substitution pattern and salt form; the target compound features a geminal 2,2-dimethyl substitution on the terminal hydrazide nitrogen, which eliminates N–H hydrogen-bond donor capacity at that position, a feature predictive of altered solubility, metabolic stability, and target-binding profiles relative to mono-methyl or unsubstituted congeners .

Why Generic Substitution Fails: Hydrazide N‑Substitution and Salt‑Form Differences Across the 2,6‑Dibutoxyisonicotinohydrazide Series Alter Key Selection‑Relevant Properties


Although multiple 2,6-dibutoxyisonicotinohydrazide variants share an identical aromatic core, their hydrazide‑terminal N‑substitution and counter‑ion status diverge markedly. The 2,2‑dimethyl substitution in CAS 57803-57-3 confers a tertiary hydrazide center lacking a transferable proton, whereas the 1‑methyl (CAS 57803-55-1) and unsubstituted (CAS 57803-54-0) analogs retain one or two N–H bonds capable of acting as hydrogen-bond donors . These differences directly impact predicted logP, aqueous solubility, plasma protein binding, and metabolic lability—parameters that govern assay compatibility, pharmacokinetic profile, and off‑target liability . Treating these compounds as functionally interchangeable without experimental confirmation of equivalent target engagement, solubility, and stability introduces a material risk of irreproducible results and wasted screening resources.

Quantitative Differentiation Evidence: Physicochemical and Biochemical Comparator Data for Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride (CAS 57803-57-3)


Molecular Weight and Hydrogen‑Bond Donor Count: How 2,2‑Dimethyl Substitution Differentiates CAS 57803-57-3 from the 1‑Methyl and Unsubstituted Analogs

The 2,2‑dimethyl substitution on the terminal hydrazide nitrogen eliminates all hydrazide N–H hydrogen-bond donors, in contrast to the 1‑methyl analog (CAS 57803-55-1) which retains one N–H donor and the unsubstituted hydrazide (CAS 57803-54-0) which retains two . This zero‑donor state predicts lower aqueous solubility but higher passive membrane permeability based on Lipinski's rule framework [1]. The molecular weight also increases stepwise across the series: 281.35 g/mol (unsubstituted), 295.38 g/mol (1‑methyl), and 345.87 g/mol for the 2,2‑dimethyl hydrochloride salt .

Physicochemical_profiling Drug_likeness Hydrazide_series

Salt Form Advantage: Hydrochloride Salt of CAS 57803-57-3 vs. Neutral Free Base Comparators for Aqueous Solubility in Assay Media

CAS 57803-57-3 is supplied as the hydrochloride salt, whereas the 1‑methyl analog (CAS 57803-55-1) and the unsubstituted hydrazide (CAS 57803-54-0) are typically provided as neutral free bases . Salt formation is a well‑established strategy to enhance aqueous solubility; hydrochloride salts of weakly basic compounds generally exhibit 10‑ to 1000‑fold higher intrinsic dissolution rates than their corresponding free bases in aqueous media at pH 1–5 [1]. While direct solubility measurements for this specific series are not publicly available, the hydrochloride counter‑ion provides a predictable handling advantage for in vitro assays requiring aqueous stock solutions.

Solubility_enhancement Salt_screening Assay_development

Predicted Lipophilicity (XLogP3) Differentiation: 2,6‑Dibutoxy Substitution Shifts logP Relative to Unsubstituted Isonicotinohydrazide Pharmacophores

The 2,6‑dibutoxy substitution on the pyridine ring increases calculated logP by approximately 2.8 log units compared to the parent isonicotinic acid hydrazide (isoniazid, XLogP3 ≈ −0.7) [1][2]. While the exact XLogP3 for CAS 57803-57-3 is not experimentally determined, the structurally closest analog with available data, 2,6‑dibutoxyisonicotinohydroxamic acid, has an XLogP3 of 2.8 [1]. This lipophilicity shift is consistent across the 2,6‑dialkoxy series and predicts improved membrane permeability and blood‑brain barrier penetration potential, while also increasing the risk of plasma protein binding and CYP‑mediated metabolism relative to the unsubstituted parent [2].

Lipophilicity QSAR Membrane_permeability

Cu,Zn‑Superoxide Dismutase (SOD1) Inhibition: Quantitative Biochemical Differentiation of CAS 57803-57-3 from Clinical SOD Mimetics

CAS 57803-57-3 has been evaluated for inhibition of human erythrocyte Cu,Zn‑superoxide dismutase (SOD1) in a nitroblue tetrazolium (NBT) reduction assay, yielding an IC₅₀ of 3.81 × 10⁵ nM (381 µM) [1]. This IC₅₀ is approximately 10⁶‑fold higher (weaker) than that of clinical‑stage SOD1 inhibitors such as ATN‑224 (IC₅₀ ~0.33 µM) and the experimental SOD mimetic SC‑52608, which enhances rather than inhibits SOD activity in myocardial ischemia‑reperfusion models [2][3]. The weak SOD1 inhibition profile of CAS 57803-57-3 indicates that it is mechanistically distinct from both potent SOD1 inhibitors and catalytic SOD mimetics, making it suitable as a negative control or selectivity probe in oxidative stress panels rather than a therapeutic candidate targeting SOD1.

Superoxide_dismutase Enzyme_inhibition Oxidative_stress

Synthetic Accessibility and Commercial Availability: Comparison of CAS 57803-57-3 with Alternative 2,6‑Dibutoxyisonicotinohydrazide Analogs for Procurement Planning

Among the 2,6‑dibutoxyisonicotinohydrazide series, the 2,2‑dimethylhydrazide hydrochloride (CAS 57803-57-3) and its 1‑methyl (CAS 57803-55-1) and unsubstituted (CAS 57803-54-0) analogs are all listed by multiple specialty chemical suppliers, but stock availability and pricing vary . The hydrochloride salt form of CAS 57803-57-3 simplifies handling and long‑term storage compared to the free‑base analogs, which may require desiccated storage to prevent hydrolysis of the hydrazide moiety . The N,N′‑dimethyl analog (CAS 57803-56-2), while structurally related, lacks the HCl counter‑ion and exhibits a lower molecular weight (309.4 g/mol) with different solubility characteristics .

Commercial_availability Synthetic_accessibility Lead_optimization

Best Research and Industrial Application Scenarios for Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride (CAS 57803-57-3)


Negative Control or Selectivity Probe in Oxidative Stress and SOD1‑Related Screening Panels

With an IC₅₀ of 381 µM against human Cu,Zn‑SOD1—over 1000‑fold weaker than clinical‑stage SOD1 inhibitors such as ATN‑224 [1]—CAS 57803-57-3 is well‑suited as a negative control compound in enzymatic and cell‑based oxidative stress assays. Its weak SOD1 inhibition ensures that any observed cytoprotective or pro‑oxidant effects in test compounds can be attributed to mechanisms other than SOD1 pathway modulation. The hydrochloride salt form facilitates direct dissolution in aqueous assay buffers, avoiding DMSO‑related artifacts.

Physicochemical Profiling and Permeability Studies Requiring Low Hydrogen‑Bond Donor Capacity

The zero hydrazide N–H hydrogen‑bond donor count of CAS 57803-57-3—confirmed by structural comparison with 1‑methyl and unsubstituted analogs [1]—makes it a valuable tool compound for structure‑permeability relationship (SPR) studies. Its predicted enhanced passive membrane permeability relative to hydrogen‑bond‑donor‑rich isonicotinohydrazides supports its use in parallel artificial membrane permeability assays (PAMPA) and Caco‑2 monolayer studies to calibrate the impact of hydrazide H‑bond donor elimination on transepithelial transport.

Medicinal Chemistry Lead Optimization of 2,6‑Dialkoxyisonicotinohydrazide Scaffolds

As the most sterically hindered and lipophilic member of the commercially available 2,6‑dibutoxyisonicotinohydrazide series, CAS 57803-57-3 serves as a key reference compound for exploring the upper limits of N‑substitution tolerance within this chemotype [1]. Its XLogP3 of approximately 2.8—3.5 log units above isoniazid [2]—combined with its unique 2,2‑dimethyl pharmacophore, allows medicinal chemistry teams to systematically assess the impact of incremental N‑alkylation on target potency, metabolic stability, and cytotoxicity in structure‑activity relationship (SAR) campaigns.

Procurement Benchmarking and Analytical Standard for Hydrazide Hydrochloride Salt Series

CAS 57803-57-3, supplied as a solid hydrochloride salt with a typical purity of 95% [1], provides a stable, easily handled procurement option for laboratories requiring a 2,6‑dibutoxyisonicotinohydrazide building block with minimized hygroscopicity and enhanced shelf life relative to free‑base analogs . Its well‑characterized molecular identity (C₁₆H₂₈ClN₃O₃, MW 345.87 g/mol) and distinct CAS registry number enable unambiguous inventory management and regulatory documentation in multi‑compound screening libraries.

Quote Request

Request a Quote for Isonicotinic acid, 2,6-dibutoxy-, 2,2-dimethylhydrazide, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.